molecular formula C18H17F4N3O3 B13381151 Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate

Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate

Cat. No.: B13381151
M. Wt: 399.3 g/mol
InChI Key: XNAKXECUCKEXNC-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate is a complex organic compound with a molecular formula of C18H17F4N3O3. This compound is characterized by the presence of trifluoromethyl, fluorobenzoyl, and methylphenyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate typically involves multiple steps. One common method includes the reaction of 3,3,3-trifluoropyruvate with 4-fluorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 2-(2-methylphenyl)hydrazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization or chromatography may be employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl and fluorobenzoyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazino]propanoate is unique due to the specific combination of trifluoromethyl, fluorobenzoyl, and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H17F4N3O3

Molecular Weight

399.3 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[2-(2-methylphenyl)hydrazinyl]propanoate

InChI

InChI=1S/C18H17F4N3O3/c1-11-5-3-4-6-14(11)24-25-17(16(27)28-2,18(20,21)22)23-15(26)12-7-9-13(19)10-8-12/h3-10,24-25H,1-2H3,(H,23,26)

InChI Key

XNAKXECUCKEXNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NNC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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